7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRMOTRJRODHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
-
Formation of the Thieno[3,2-d]pyrimidine Core:
- Starting with a suitable thiophene derivative, the core structure is formed through cyclization reactions.
- Common reagents include phosphorus oxychloride (POCl₃) and ammonium acetate under reflux conditions.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparison with Similar Compounds
Physicochemical Properties
4. Synthetic Considerations
The target compound can be synthesized via Pd-catalyzed cross-coupling reactions, as demonstrated for analogues in . Key steps include:
Cyclocondensation of thiophene precursors to form the thienopyrimidinone core.
Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling.
Methylthio group incorporation via nucleophilic substitution or sulfide coupling .
Biological Activity
7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest within the field of medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₅ClN₂S₂
- Molecular Weight : 216.71 g/mol
- CAS Number : 176530-47-5
The compound exhibits several biological activities that can be attributed to its structural features. The thieno[3,2-d]pyrimidine core is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Antiplatelet Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines demonstrate significant antiplatelet activity. In one study, compounds similar to this compound were synthesized and evaluated for their ability to inhibit platelet aggregation. The findings suggested that these compounds could serve as potential therapeutic agents in preventing thrombotic events .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Anticancer Activity
Thieno[3,2-d]pyrimidines have been reported to exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. In a recent study, compounds related to this compound were shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Case Study 1: Antiplatelet Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives revealed that certain modifications enhanced their antiplatelet efficacy. The compound demonstrated an IC50 value indicating effective inhibition of platelet aggregation, suggesting its potential use in cardiovascular therapies .
Case Study 2: Antibacterial Screening
In a systematic evaluation of antibacterial activity, several derivatives were synthesized and tested against common pathogens. The results indicated that the compound exhibited significant inhibitory effects against Bacillus subtilis, highlighting its potential as a lead compound for developing new antibiotics .
Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one?
Answer:
The synthesis typically involves multi-step organic reactions:
- Core Formation: Cyclization of precursors (e.g., thiourea derivatives or aminothiophenes) under reflux conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core. Solvents like dimethylformamide (DMF) or ethanol are used, with catalysts such as zinc chloride .
- Substitution Reactions: Introduction of the 4-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution. The methylthio group is added using methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) .
- Purification: Column chromatography or recrystallization to isolate the compound. Yields range from 40–70%, depending on reaction optimization .
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify key protons (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbons (e.g., carbonyl at ~δ 165 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 347.05) .
- Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-S stretch) validate functional groups .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Anticancer Activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Similar thienopyrimidines show IC₅₀ values of 5–20 µM .
- Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based protocols. Positive controls include gefitinib .
- Antimicrobial Screening: Broth microdilution assays against S. aureus or E. coli to determine MIC values .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl group introduction .
- Temperature Control: Reflux conditions (80–100°C) for cyclization vs. room temperature for milder substitutions .
- By-Product Mitigation: Use of scavengers (e.g., polymer-bound thiourea) to remove excess reagents .
Advanced: How do structural modifications influence structure-activity relationships (SAR)?
Answer:
- 4-Chlorophenyl Group: Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. Replacement with electron-withdrawing groups (e.g., -CF₃) boosts activity but may reduce solubility .
- Methylthio Substituent: Critical for H-bonding with catalytic lysine residues in kinases. Oxidation to sulfone derivatives abolishes activity .
- Core Modifications: Fusing a cyclohexane ring (as in related compounds) improves metabolic stability but complicates synthesis .
Advanced: How should researchers resolve contradictions in biological assay data?
Answer:
- Assay Validation: Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) and include internal controls .
- Purity Verification: Re-characterize batches using HPLC (>95% purity) to rule out impurity-driven artifacts .
- Target Selectivity Profiling: Use kinase panels or proteome-wide affinity assays to identify off-target effects .
Advanced: What computational methods predict its interaction with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR). Key residues: Lys721 and Thr830 .
- MD Simulations: GROMACS simulations (100 ns) assess binding stability and conformational changes .
- QSAR Modeling: Build models using descriptors like logP and polar surface area to predict cytotoxicity .
Advanced: What are its stability profiles under physiological conditions?
Answer:
- pH Stability: Degrades rapidly in acidic conditions (pH <3) via hydrolysis of the pyrimidinone ring. Stable at pH 7.4 (t₁/₂ >24 hrs) .
- Oxidative Stress: Susceptible to oxidation at the methylthio group. Add antioxidants (e.g., BHT) in formulations .
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation .
Advanced: How can enantiomeric purity be achieved if chirality is introduced?
Answer:
Note: The current structure lacks chiral centers, but related analogs may require:
- Chiral Chromatography: Use Chiralpak® columns with hexane/isopropanol gradients .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization .
Advanced: What synergies exist with co-administered therapeutic agents?
Answer:
- Combination with Cisplatin: Synergistic cytotoxicity in ovarian cancer models (CI <1) via dual DNA damage and kinase inhibition .
- Adjuvant with Antibiotics: Enhances ciprofloxacin’s efficacy against biofilms by disrupting efflux pumps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
